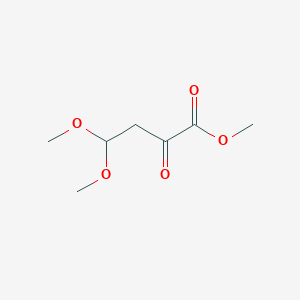![molecular formula C7H10BNO3 B13570021 [3-Amino-4-(hydroxymethyl)phenyl]boronic acid](/img/structure/B13570021.png)
[3-Amino-4-(hydroxymethyl)phenyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-Amino-4-(hydroxymethyl)phenyl]boronic acid is an organoboron compound that has gained significant attention in recent years due to its versatile applications in organic synthesis, medicinal chemistry, and materials science. This compound is characterized by the presence of an amino group, a hydroxymethyl group, and a boronic acid moiety attached to a phenyl ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it a valuable building block in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a wide range of functional groups, making it a versatile method for the synthesis of this compound.
Another approach involves the direct borylation of an aromatic compound using a boron reagent such as bis(pinacolato)diboron or a boronic ester . This method often requires the use of a transition metal catalyst, such as iridium or rhodium, to facilitate the borylation process.
Industrial Production Methods
Industrial production of [3-Amino-4-(hydroxymethyl)phenyl]boronic acid may involve large-scale Suzuki-Miyaura coupling reactions or direct borylation methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst loading, is crucial to achieve high yields and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
[3-Amino-4-(hydroxymethyl)phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of biaryl or vinyl-aryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, [3-Amino-4-(hydroxymethyl)phenyl]boronic acid is used as a building block for the construction of complex molecules. Its boronic acid moiety allows for versatile coupling reactions, while the amino and hydroxymethyl groups provide additional sites for functionalization .
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The boronic acid group can interact with biological targets, such as enzymes and receptors, making it a valuable scaffold for the development of enzyme inhibitors and other therapeutic agents .
Industry
In materials science, this compound is used in the synthesis of polymers and other advanced materials. Its ability to form stable boron-oxygen bonds makes it useful in the design of sensors, catalysts, and other functional materials .
Wirkmechanismus
The mechanism of action of [3-Amino-4-(hydroxymethyl)phenyl]boronic acid involves its interaction with molecular targets through its functional groups. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain active site serine or threonine residues . The amino and hydroxymethyl groups can further modulate the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Lacks the amino and hydroxymethyl groups, making it less versatile in functionalization.
4-Aminophenylboronic acid: Contains an amino group but lacks the hydroxymethyl group, limiting its reactivity.
3-Hydroxyphenylboronic acid: Contains a hydroxyl group instead of a hydroxymethyl group, affecting its chemical properties and reactivity.
Uniqueness
[3-Amino-4-(hydroxymethyl)phenyl]boronic acid is unique due to the presence of both amino and hydroxymethyl groups, which provide additional sites for chemical modification and enhance its versatility in various applications. This combination of functional groups makes it a valuable compound in organic synthesis, medicinal chemistry, and materials science .
Eigenschaften
Molekularformel |
C7H10BNO3 |
|---|---|
Molekulargewicht |
166.97 g/mol |
IUPAC-Name |
[3-amino-4-(hydroxymethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H10BNO3/c9-7-3-6(8(11)12)2-1-5(7)4-10/h1-3,10-12H,4,9H2 |
InChI-Schlüssel |
ZIQLOXQJCUNXLO-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C=C1)CO)N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


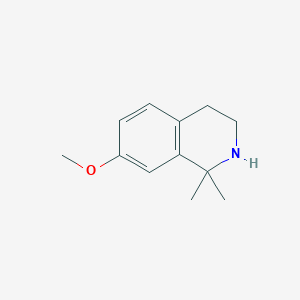


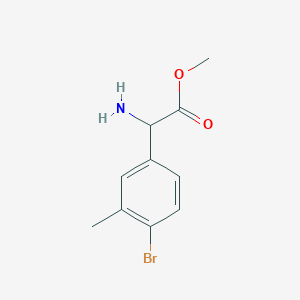
![[(1R,3E,5R,7S,12R,13S,14S)-1,11-diacetyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-13-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate](/img/structure/B13569966.png)
![tert-butylN-[(1R)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate](/img/structure/B13569968.png)
![5-(((9h-Fluoren-9-yl)methoxy)carbonyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B13569975.png)
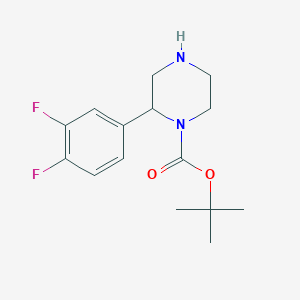

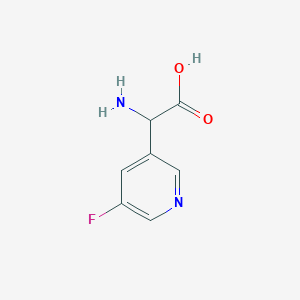
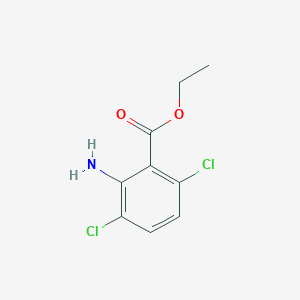
![3-(difluoromethyl)-1-methyl-N-[4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-5-yl]-1H-pyrazole-4-carboxamide](/img/structure/B13570017.png)
